Isomeric Purity: Positional Specificity Dictates Synthetic Utility as a Cathinone Precursor
5-Propanoyl-1,3-benzodioxole is the specific 1-propanone isomer, distinct from its 2-propanone analog, MDP2P. This precise ketone position is critical for its role as a precursor in the synthesis of substituted cathinones (e.g., ethylone), a pathway not accessible from MDP2P [1]. While direct quantitative comparison of synthetic yields is not provided in the public domain, the chemical identity as an isomer dictates its exclusive application in specific synthetic routes.
| Evidence Dimension | Chemical Identity / Isomerism |
|---|---|
| Target Compound Data | 1-(1,3-benzodioxol-5-yl)-1-propanone |
| Comparator Or Baseline | 3,4-methylenedioxyphenyl-2-propanone (MDP2P) |
| Quantified Difference | Positional isomer; difference in ketone group location (1-propanone vs. 2-propanone) |
| Conditions | Structural determination via IUPAC nomenclature and CAS registry |
Why This Matters
Procurement must be precise; the 1-propanone isomer is the correct starting material for cathinone derivative synthesis, whereas the 2-propanone isomer is not.
- [1] IPFS. 3,4-Methylenedioxypropiophenone. Accessed 2026. View Source
